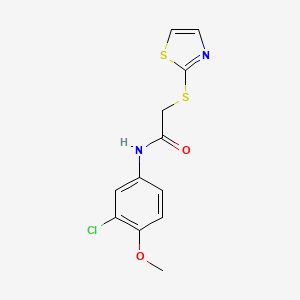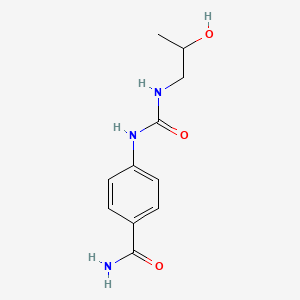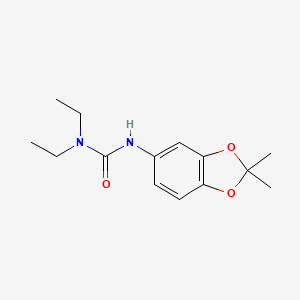![molecular formula C6H8BrNO2S2 B7529679 N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide, also known as BMS-986205, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the immune checkpoint protein LAG-3.
Mécanisme D'action
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide works by inhibiting the immune checkpoint protein LAG-3, which is expressed on the surface of T cells. LAG-3 plays a crucial role in regulating the immune response by suppressing T cell activation. By inhibiting LAG-3, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It enhances the proliferation and activation of T cells, which are important in the immune response against cancer. It also promotes the production of cytokines, which are signaling molecules that play a crucial role in the immune response. Additionally, it has been shown to induce tumor cell death through apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in lab experiments is its specificity for LAG-3. This allows for targeted inhibition of the immune checkpoint protein without affecting other immune pathways. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide is its potential toxicity, which needs to be carefully monitored in preclinical studies.
Orientations Futures
There are several future directions for the research and development of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide. One direction is to investigate its potential in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in preclinical models.
Méthodes De Synthèse
The synthesis of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide involves a multi-step process. The starting material is 5-bromothiophene-2-carbaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then treated with methanesulfonyl chloride to yield the final product, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide.
Applications De Recherche Scientifique
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including melanoma, lung cancer, and breast cancer. It has also been shown to enhance the efficacy of other cancer therapies such as immune checkpoint inhibitors and chemotherapy.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S2/c1-12(9,10)8-4-5-2-3-6(7)11-5/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMQXIHPDLPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

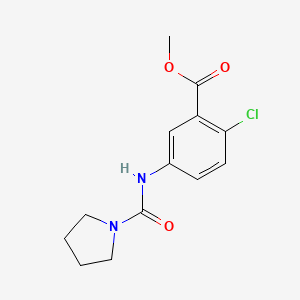
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
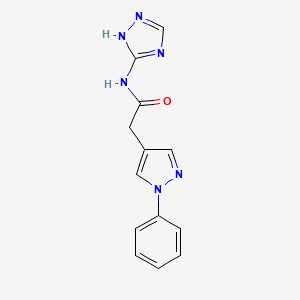
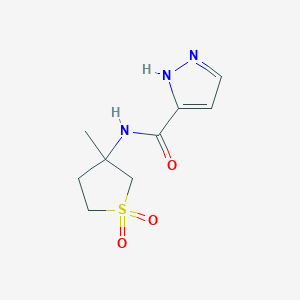
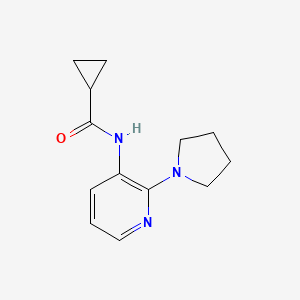
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)

